Journal Name:Journal of Nuclear Science and Technology
Journal ISSN:0022-3131
IF:1.126
Journal Website:http://www.tandfonline.com/loi/tnst20
Year of Origin:1964
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:140
Publishing Cycle:Monthly
OA or Not:Not
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-12-16 , DOI: Indian Journal of Chemistry, Section A
xed ligand complexes of transition metal ions exhibit broad range of biological activities. Schiff bases containing azomethine (C=N) group and amino acids are versatile compounds for design of ternary complexes. An attempt has been made to synthesize novel copper(I) complex by the reaction of two ligands, 2-N-(4-methyl phenyl ethanimine) benzimidazole [MPEIBI] as L1 and an amino acid Alanine as L2, and freshly prepared cuprous chloride solution in 1:1:1 molar ratio through conventional reflux method. The synthesized ligand and copper(I) complex are characterized by elemental analysis, molecular weight determination, magnetic moment measurement, spectroscopic techniques. These synthesized compounds were evaluated for antimicrobial studies against bacterial strains, B. subtilis, E. coli and fungal pathogens, T. ressei, C. albicans. The Cu(I) complex has shown remarkable antibacterial and antifungal activity.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-07-30 , DOI: Indian Journal of Chemistry, Section A
Dichlorvos (DDVP) analysis using visible spectrophotometer, gas chromatography-mass spectrometry and liquid chromatography mass spectrometry has been studied extensively. The major drawback of all the method is requirement of standardisation, expensive and maintenance nature of instrument involvement. Since, many governments has banned the use of DDVP, standardisation is quite challenging with single point standard method. In this study, using digital camera based colour analysis for DDVP is carried out to develop one-time multistandard colour chart. The analysis is carried out by alkaline degradation of DDVP to dichloroacetylaldehyde to react with phloroglucinol and producing distinct colour gradients from pale purple to dark brown. The colour chart is able to quantitate the limit of detection and limit of quantification of 6 μg/mL and 20 μg/mL, respectively. The study is further experimented with real-time ground water with non-spiked and spiked DDVP samples for pre-concentration effect. The 1:1 linear relation is found with absorbance based spectrophotometer detection and digital camera image analysis to quantify around ppb level. This shows the colour analysis by human naked eye judgement is possible at certain level as semi-quantitate by strategical approach. In this paper, we have used the colour chart based digital camera detection of DDVP, which will be a viable alternate approach for analysing the environment samples.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-07-30 , DOI: Indian Journal of Chemistry, Section A
The thermo-physical parameters like density, ultrasonic velocity and viscosity have been experimentally measured for the ternary liquid mixtures of 1-pentanol with N,N dimethyl formamide (N,N-DMF) / o-methoxy phenol or 2-methoxy phenol (OMP) / m-methoxy phenol or 3-methoxy phenol (MMP) in n-hexane medium at various temperatures like 303 K, 308 K and 313 K. Certain acoustical and thermodynamic parameters such as cohesive energy, available volume, viscous relaxation time, Lennard Jones potential, free energy of activation, Gibb’s free energy and entropy are calculated from the experimental data. The variation of these parameters with respect to different concentrations ranging from 0.001 M to 0.01 M at different temperatures viz. 303 K, 308 K and 313 K and at fixed frequency of 2 MHz for the three ternary systems namely OMP + 1-pentanol+n-hexane, N,N-DMF+ 1-pentanol+n-hexane and MMP + 1-pentanol+n-hexane have been discussed in terms of molecular interactions under the influence of ultrasonic sound. The role of thermodynamic parameters in the stability of the charge transfer complexes and the hydrogen bonded complexes are predicted.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-07-30 , DOI: Indian Journal of Chemistry, Section A
Nickel- Iron bimetallic oxide nanoparticles have been synthesized in ethylene glycol using microwave irradiation technique. The microwave assisted synthesized Nickel and iron oxide nanoparticles are combined together in 1:1 molar ratio and treated under microwave irradiation followed by calcination to get Ni-Fe bimetallic oxide. The structure and composition of nanoparticles are characterized by UV-visible spectroscopy, FT-IR, X-ray diffraction (XRD), energy dispersion spectroscopy (EDS) and transmission electron microscopy (TEM) techniques. The empirical formula of the nanoparticle is found as Ni1Fe1.6O2.9 at 500 ºC, Ni1Fe1.5O2.6 at 700 ºC and Ni1Fe2O2.7 at 900 ºC by varied reaction conditions. A maximum absorbance of 357.67 nm is observed in UV-visible spectrum. The average size of particles in all cases is found to be ~30 nm as confirmed from TEM images. Antibacterial and antifungal studies have not shown any appreciable results.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-06-15 , DOI: Indian Journal of Chemistry, Section A
The new dibasic tetradentate (ONNO) Schiff base ligands (L1and L2) have been synthesized by the reaction of terephthalaldehyde with 2-amino 4-chlorophenol and X (where, X=2-amino 4-methylphenol, 2-aminophenol) in 1:1:1 molar ratio. The macrocyclic binuclear Co(II), Ni(II) and Cu((II) metal complexes are prepared in ligand to metal ratio 2:2. The elements, metal structure and binding sites of Schiff bases and its complexes are established by diverse studies like elemental, molar conductance, UV, magnetic moment, FT-IR, H1 and C13 NMR, ESI-mass, ESR, thermal and powder-XRD. The spectral studies reveal that the ligands are tetradentate and its metal complexes possess a square planar geometry. All the compounds are screened for antibacterial, antioxidant and DNA cleavage and the results show high activity for metal complexes than the ligand. The DNA binding studies of Cu(II) complexes were measured by electronic absorption method. In vitro cytotoxicity assay of Cu(II) complexes have been tested for their tumour inhibiting potential against MCF-7 human breast cancer cell by using MTT method.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-06-15 , DOI: Indian Journal of Chemistry, Section A
Molybdenum- and tungsten-containing (M7O246-, M = Mo or W) layered double hydroxides (LDHs) with Mg2+ and Al3+ cations in the brucite-like layer have been prepared by direct anion exchange, starting from the corresponding terephthalate precursor. The solids have been characterized by various instrumental techniques such as elemental chemical analysis, powder X-ray diffraction, infrared spectroscopy, scanning electron microscopy, transmission electron microscopy and thermogravimetric analysis. The M7O246- intercalated LDHs have been explored as catalysts for the selective oxidation of a series of alkenes at room temperature using safer, inexpensive and environmentally benign hydrogen peroxide as oxidant. Reaction conditions have been optimized considering different reaction parameters to achieve maximum conversion in the catalytic oxidation reaction. Recycling of the catalyst has shown that it can be reused up to three more cycles without significant loss of performance.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-04-09 , DOI: Indian Journal of Chemistry, Section A
Novel Schiff bases, Furan-2-carboxylic acid pyridin-4-ylmethyleneamide , and Thiophene-2-carboxylic acid 1H-indol-2-ylmethyleneamide and their mononuclear Ni(II) and Cu(II) complexes have been synthesized and characterized by elemental analysis, molar conductance, UV-visible, FT-IR, 1H NMR and EPR spectroscopy. The complexes are non-electrolytes as evidenced from the molar conductance vaules. The ligands and their complexes have been tested for their antimicrobial activity against one gram positive bacteria, Bacillus subtilis, gram negative bacteria, Escherichia coli and fungi Candida albicans. It is found that metal complexes exhibited more activity than the free ligand.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-07-07 , DOI: Indian Journal of Chemistry, Section A
Schiff base ligands comprising heterocyclic moieties deserve distinct consideration because of their excellent chemotherapeutic and antioxidant properties as biologically active agents. In present investigation, two novel heterocyclic triazole derived Schiff base ligands have been synthesized using 3-chlorobenzaldehyde (L1), 4-methoxybenzaldehyde (L2) with 1H-1,2,4-triazol-3-amine backbone that are biologically active. Mn(II) complexes have been synthesized by combing ligands in 1:2 molar ratio (metal:ligand), their structure and bonding nature are recognised by respective physical, spectral and analytical data. The ligands (L1 & L2) and their metal complexes are characterized by elemental analyses, electronic, FT-IR, 1H and 13C NMR and EPR spectroscopy techinques. Antimicrobial activity of the synthesized L1, L2 and their metal complexes are tested against Bacillus subtilis (Gram-positive, catalase-positive bacterium) as well as Fungi namely Phylium Aphanidematum, Macrophomina phasiolina, Fusarium oxysporum. Both the ligands and metal complexes exhibit excellent antimicrobial activity under low inhibitory concentration such MIC ≤ 250 μg/mL. Upon co-ordination, antimicrobial properties have been enhanced by 21%. The anticancer activity of the synthesized complex has been investigated against human tumour cell lines (Breast cancer MCF-7 cells) demonstrated that L1M complex displays potent inhibition against MCF-7. Using this molecular docking study, we can predict the complex–biomolecular interaction and it plays vital role in the drug discovery and also it is a step by step process which is used to place synthesised compounds into the binding sites of the DNA molecule. Further, Molecular DNA docking results demonstrated encouraging responses, thereby opening up new avenues for the application of the synthesized inorganic triazole derivative complexes as leads for the development of novel anti-cancer drugs.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-09-17 , DOI: Indian Journal of Chemistry, Section A
DFT calculations using the WB97XD and CAM-B3LYP functional and the basis set 6-31G(d,p) have been performed to study the interaction between the X2(X=F or Cl) molecule and boron nitrogen nanotubes (BNNTs). Each molecule is confined within BNNTs with different dimensions in either parallel or perpendicular positions along the nanotube axis. The interaction between X2 molecule and BNNT nanotube differed according to the extension of the confinement space and the molecular orientation. Unlike Cl2, F2 forms a very stable complex with (4,4) and (5,5) BNNTs. The van der Waals interactions of the X2 molecule with the BNNT leads to charge transfer and a change in the charge distribution in the X2 molecule, producing a new detectable infrared signal of the X-X bond stretch which is dependent on nanotube diameter.
Journal of Nuclear Science and Technology ( IF 1.126 ) Pub Date: 2021-07-07 , DOI: Indian Journal of Chemistry, Section A
One of the strategies to decrease the bandgap energy and increase the optical absorption of the catalysts is to dope with transition metal ions. In this paper, the results obtained for the degradation of methylene blue (MB) pollutant in the presence of M2+ (M = Ni, Cu, and Zn) doped KTaTeO6 (M-KTTO) upon visible light irradiation are presented. The parent KTaTeO6 and the M-KTaTeO6 were prepared by solid-state and ion-exchange methods, respectively. All the samples were characterized by XRD, SEM/EDX, FT-IR, UV-vis DRS, XPS, and PL techniques. The metal ion doping in place of K+ has influenced the electronic and optical properties considerably. The doping of M2+ into KTTO lattice has narrowed the bandgap energy, increased the visible light absorbance leading to higher photocatalytic activity. The M-KTTO materials show higher photocatalytic activity compared to parent KTTO, particularly Cu-KTTO. The scavenging experiments indicate that •OH radicals are the main active species involved in the photodegradation of MB. The Cu-KTTO is chemically stable and can be used for at least up to five cycles. The mechanistic pathway of MB degradation was proposed over Cu-KTTO.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | NUCLEAR SCIENCE & TECHNOLOGY 核科学技术4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
26.60 | 55 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
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